molecular formula C15H15N7O2S2 B2818994 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105214-48-9

2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2818994
CAS RN: 1105214-48-9
M. Wt: 389.45
InChI Key: KXBJRBVQJHBEGO-UHFFFAOYSA-N
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Description

2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H15N7O2S2 and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Effects

Studies have demonstrated the antimicrobial efficacy of novel thiazole derivatives, including those structurally similar to the compound , against a range of pathogenic microorganisms. These substances have shown considerable effects against foodborne Gram-positive and Gram-negative test bacteria, yeasts like Candida species, and filamentous fungi species such as Aspergillus and Penicillium (Cankilic & Yurttaş, 2017). Further research into triazole derivatives has also noted antimicrobial activities, highlighting the potential for these compounds to serve as bases for developing new antimicrobial agents (Altıntop et al., 2011).

Anticancer Properties

The compound's structural relatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, some derivatives were found to exhibit selective activity against melanoma and breast cancer, suggesting a promising avenue for targeted cancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).

properties

IUPAC Name

2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2S2/c1-8-6-10(20-24-8)17-11(23)7-26-15-19-18-13(21(15)3)12-9(2)16-14-22(12)4-5-25-14/h4-6H,7H2,1-3H3,(H,17,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJRBVQJHBEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C)C3=C(N=C4N3C=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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